2-Hydroxy Atorvastatin tert-Butyl Ester
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Description
2-Hydroxy Atorvastatin tert-Butyl Ester is a chemical compound with the molecular formula C37H43FN2O6 and a molecular weight of 630.75 . It is a derivative of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C37H43FN2O6 . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 630.75 and a molecular formula of C37H43FN2O6 . Additional properties such as melting point, boiling point, solubility, and stability were not found in the search results.Mechanism of Action
As a derivative of Atorvastatin, 2-Hydroxy Atorvastatin tert-Butyl Ester likely shares a similar mechanism of action. Atorvastatin is a statin medication that competitively inhibits the enzyme HMG-CoA reductase, which catalyzes a critical step in cholesterol biosynthesis . This results in lowered cholesterol levels and reduced risk of cardiovascular disease .
properties
IUPAC Name |
tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O6/c1-23(2)34-33(36(45)39-29-13-9-10-14-30(29)43)32(24-11-7-6-8-12-24)35(25-15-17-26(38)18-16-25)40(34)20-19-27(41)21-28(42)22-31(44)46-37(3,4)5/h6-18,23,27-28,41-43H,19-22H2,1-5H3,(H,39,45)/t27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSOBSINHEOSA-VSGBNLITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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